6-(2-Bromophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(2-Bromophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that contains a triazole and thiadiazole ring system. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Bromophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the formation of the triazole and thiadiazole rings followed by the introduction of the bromophenyl and piperidinyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazole and thiadiazole rings through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the bromophenyl group via electrophilic aromatic substitution.
N-Alkylation: Introduction of the piperidinyl group through N-alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl group.
Reduction: Reduction reactions may target the bromophenyl group or the triazole ring.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups at the bromophenyl position.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure can serve as a scaffold for the development of new materials or catalysts.
Biology
In biological research, compounds with triazole and thiadiazole rings are often studied for their potential as enzyme inhibitors or receptor ligands. They may exhibit antimicrobial, antifungal, or anticancer activities.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
Industrially, such compounds may be used in the development of agrochemicals, dyes, or polymers. Their unique chemical properties can be exploited for various applications.
Mechanism of Action
The mechanism of action of 6-(2-Bromophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-Chlorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(2-Fluorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(2-Methylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The uniqueness of 6-(2-Bromophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in the presence of the bromophenyl group, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, potentially enhancing the compound’s interaction with biological targets.
Properties
Molecular Formula |
C15H16BrN5S |
---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
6-(2-bromophenyl)-3-(1-methylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H16BrN5S/c1-20-8-6-10(7-9-20)13-17-18-15-21(13)19-14(22-15)11-4-2-3-5-12(11)16/h2-5,10H,6-9H2,1H3 |
InChI Key |
XZOPLWMRDMTWMB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4Br |
Origin of Product |
United States |
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